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Introduction
Nevadistinel (formerly NYX-458) is a positive allosteric modulator (PAM) of the N-methyl-D-

aspartate (NMDA) receptor.[1][2][3] As a key player in synaptic plasticity and cognitive function,

the NMDA receptor is a critical target for therapeutic intervention in neurological and psychiatric

disorders.[4] Nevadistinel is being investigated for its potential to mitigate cognitive deficits in

conditions such as Parkinson's disease and Lewy body dementia.[1] Understanding the

pharmacodynamic profile of Nevadistinel, particularly its impact on intracellular calcium

dynamics, is crucial for its development and characterization.

Calcium imaging is a powerful and widely used technique to study the activity of NMDA

receptors. Activation of these receptors leads to an influx of calcium ions (Ca2+) into the

neuron, which can be visualized and quantified using fluorescent calcium indicators. These

application notes provide detailed protocols for utilizing calcium imaging techniques,

specifically with the ratiometric fluorescent indicator Fura-2, to characterize the effects of

Nevadistinel on NMDA receptor-mediated calcium influx in cultured neurons.

Principle of the Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in

cultured neurons following the application of an NMDA receptor agonist, both in the presence

and absence of Nevadistinel. As a positive allosteric modulator, Nevadistinel is expected to
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potentiate the NMDA receptor's response to its agonists (glutamate and glycine), leading to an

enhanced influx of Ca2+.

The ratiometric calcium indicator Fura-2 is used to quantify these changes. Fura-2 exhibits a

shift in its fluorescence excitation maximum from 380 nm in the Ca2+-free form to 340 nm

when bound to Ca2+. The ratio of the fluorescence emission at 510 nm when excited at 340

nm versus 380 nm is directly proportional to the intracellular calcium concentration. This

ratiometric measurement provides a robust and reliable quantification of [Ca2+]i that is largely

independent of dye concentration, cell thickness, and illumination intensity.

Data Presentation
The following tables summarize representative quantitative data that could be obtained from

the described experiments. These values are based on published data for similar NMDA

receptor positive allosteric modulators and serve as an example of expected results when

studying Nevadistinel.

Treatment Group Basal [Ca2+]i (nM)
Peak [Ca2+]i post-
NMDA (nM)

Net Change in
[Ca2+]i (nM)

Vehicle Control 98 ± 12 350 ± 45 252 ± 38

Nevadistinel (1 µM) 102 ± 15 580 ± 60 478 ± 55

Nevadistinel (10 µM) 99 ± 11 850 ± 75 751 ± 70

NMDA Receptor

Antagonist (e.g., AP5)

+ Nevadistinel (10

µM)

101 ± 13 110 ± 20 9 ± 15

Table 1: Effect of Nevadistinel on NMDA-evoked Peak Intracellular Calcium Concentration.

Data are presented as mean ± standard deviation.
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Parameter Vehicle Control Nevadistinel (10 µM)

EC50 of NMDA (µM) 25.5 10.2

Emax (% of maximal

response)
100 145

Table 2: Nevadistinel's Effect on the Potency and Efficacy of NMDA. EC50 represents the

concentration of NMDA required to elicit a half-maximal response. Emax represents the

maximum response observed.

Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by NMDA receptor activation

and modulated by Nevadistinel.
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Caption: NMDA receptor activation and modulation by Nevadistinel.

Experimental Workflow for Calcium Imaging
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This diagram outlines the key steps in the experimental protocol for assessing Nevadistinel's
effect on neuronal calcium levels.

Start: Primary Neuronal Culture

Load cells with Fura-2 AM

Wash to remove excess dye

Pre-incubate with Nevadistinel
or Vehicle

Acquire baseline fluorescence
(340/380 nm excitation)

Stimulate with NMDA + Glycine

Acquire fluorescence response

Data Analysis:
Calculate 340/380 ratio

Convert to [Ca²⁺]i

End: Quantify Nevadistinel's effect
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Caption: Workflow for Fura-2 calcium imaging experiment.

Experimental Protocols
Materials and Reagents

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

Neurobasal medium and B27 supplement

Poly-D-lysine coated glass coverslips or 96-well plates

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Dimethyl sulfoxide (DMSO)

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

Nevadistinel

N-methyl-D-aspartate (NMDA)

Glycine

NMDA receptor antagonist (e.g., AP5)

Ionomycin

EGTA

Equipment
Fluorescence microscope equipped with a filter wheel for alternating 340 nm and 380 nm

excitation, a 510 nm emission filter, and a sensitive camera (e.g., sCMOS or EMCCD).
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Alternatively, a fluorescence plate reader with the appropriate filters for ratiometric Fura-2

imaging.

Live-cell imaging chamber with temperature and CO2 control.

Perfusion system for solution exchange.

Protocol 1: Preparation of Cultured Neurons
Culture primary cortical or hippocampal neurons on poly-D-lysine coated glass coverslips or

in 96-well imaging plates.

Maintain the cultures in Neurobasal medium supplemented with B27 at 37°C in a humidified

incubator with 5% CO2.

Allow the neurons to mature for at least 10-14 days in vitro before conducting calcium

imaging experiments to ensure robust expression of NMDA receptors.

Protocol 2: Fura-2 AM Loading
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock to a

final concentration of 2-5 µM in physiological saline (e.g., HBSS). Add Pluronic F-127 to a

final concentration of 0.02% to aid in dye solubilization.

Remove the culture medium from the neurons and wash gently with pre-warmed

physiological saline.

Add the Fura-2 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the

dark.

After incubation, wash the cells three times with physiological saline to remove extracellular

dye.
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Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in

the dark before imaging.

Protocol 3: Calcium Imaging and Data Acquisition
Mount the coverslip with the Fura-2 loaded neurons onto the imaging chamber of the

microscope. If using a plate reader, place the 96-well plate in the instrument.

Perfuse the cells with physiological saline.

Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm

and collecting the emission at 510 nm. A baseline recording of 1-2 minutes is recommended

to ensure a stable signal.

To assess the effect of Nevadistinel, pre-incubate the cells with the desired concentration of

Nevadistinel (or vehicle control) for 5-10 minutes.

Continue acquiring images while stimulating the cells with a solution containing NMDA (e.g.,

20-100 µM) and glycine (e.g., 10 µM) in the presence of Nevadistinel or vehicle.

Record the fluorescence response for 5-10 minutes or until the signal returns to baseline.

At the end of each experiment, perform a calibration to convert the 340/380 nm fluorescence

ratio to absolute [Ca2+]i. This is achieved by first obtaining the maximum fluorescence ratio

(Rmax) by adding a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of high

extracellular calcium, followed by obtaining the minimum fluorescence ratio (Rmin) by adding

a calcium chelator like EGTA (e.g., 10 mM) in a calcium-free solution.

Data Analysis
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to

the intensity at 380 nm excitation (F340/F380).

Correct for background fluorescence by subtracting the average fluorescence intensity of a

region of interest without cells.

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz

equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound) Where:
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Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).

R is the experimental 340/380 ratio.

Rmin is the ratio in the absence of calcium.

Rmax is the ratio at saturating calcium levels.

F380,free / F380,bound is the ratio of fluorescence intensities at 380 nm for the calcium-

free and calcium-bound forms of Fura-2.

Quantify the peak [Ca2+]i, the net change in [Ca2+]i (peak - baseline), and the area under

the curve for each experimental condition.

For dose-response experiments, plot the change in [Ca2+]i as a function of NMDA

concentration in the presence and absence of Nevadistinel to determine the EC50 and

Emax.

Troubleshooting
Low Fura-2 Signal:

Increase the Fura-2 AM concentration or incubation time.

Ensure the Pluronic F-127 is properly dissolved.

Check the health of the neuronal cultures.

High Background Fluorescence:

Ensure complete removal of extracellular Fura-2 AM by thorough washing.

Use phenol red-free imaging medium.

Phototoxicity or Photobleaching:

Reduce the intensity and duration of the excitation light.

Decrease the frequency of image acquisition.
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Variability in Cell Responses:

Ensure consistent cell density and culture health.

Average the responses from a sufficient number of cells for each condition.

Normalize the responses to the baseline fluorescence.

By following these detailed application notes and protocols, researchers can effectively utilize

calcium imaging to elucidate the functional consequences of Nevadistinel's modulation of

NMDA receptors, providing valuable insights for its continued development as a potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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